DL-Lysine-2-15N dihydrochloride

Catalog No.
S1902660
CAS No.
2747-89-9
M.F
C6H16Cl2N2O2
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Lysine-2-15N dihydrochloride

CAS Number

2747-89-9

Product Name

DL-Lysine-2-15N dihydrochloride

IUPAC Name

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;;

InChI Key

JBBURJFZIMRPCZ-IAAMHKOASA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl

DL-Lysine-2-15N dihydrochloride is a specific isotope-labeled form of the essential amino acid L-lysine. The "2-15N" designation indicates that the nitrogen atom in the second position of the lysine molecule is enriched with the stable isotope nitrogen-15 (¹⁵N). This enrichment allows scientists to trace the metabolic pathway of lysine in biological systems using techniques like isotope ratio mass spectrometry [].

Protein Turnover Studies

One application of DL-Lysine-2-15N dihydrochloride is in protein turnover studies. By incorporating ¹⁵N-labeled lysine into cells or organisms, researchers can track the incorporation of the labeled amino acid into newly synthesized proteins. By measuring the enrichment of ¹⁵N in isolated proteins over time, scientists can determine the rate of protein synthesis and degradation []. This information is valuable for understanding various biological processes, including muscle growth, wound healing, and aging.

Metabolic Flux Analysis

DL-Lysine-2-15N dihydrochloride can also be used in metabolic flux analysis. This technique allows researchers to measure the rates of individual reactions within a metabolic pathway. By feeding cells or organisms with ¹⁵N-labeled lysine and measuring the distribution of the isotope in various metabolites, scientists can reconstruct the flow of carbon and nitrogen through the lysine biosynthesis pathway []. This information is crucial for understanding how organisms regulate amino acid metabolism and respond to environmental changes.

DL-Lysine-2-15N dihydrochloride is a synthetic isotope-labeled derivative of the essential amino acid L-lysine. It contains a stable isotope of nitrogen (¹⁵N) enriched at the second position of the lysine molecule (hence the designation 2-¹⁵N). The presence of the ¹⁵N isotope allows researchers to track the fate and metabolism of lysine in biological systems using techniques like isotope tracing and mass spectrometry [].


Molecular Structure Analysis

DL-Lysine-2-¹⁵N dihydrochloride shares the same basic structure as L-lysine, an α-amino acid with an amino group (NH₂), a carboxylic acid group (COOH), a side chain (CH₂CH₂CH₂CH₂NH₂), and a central carbon atom (α-carbon) to which all these groups are attached. However, in DL-Lysine-2-¹⁵N dihydrochloride, one of the two nitrogen atoms in the side chain (specifically at the second position) is replaced with the heavier ¹⁵N isotope. Additionally, the molecule exists as a dihydrochloride salt, meaning it is bound to two hydrochloric acid (HCl) molecules [].


Chemical Reactions Analysis

  • Metabolic studies: DL-Lysine-2-¹⁵N dihydrochloride can be incorporated into cell cultures or living organisms. The ¹⁵N isotope allows researchers to track the incorporation of lysine into proteins and other biomolecules using techniques like mass spectrometry.
  • Protein turnover analysis: By measuring the release of ¹⁵N-labeled compounds from cells or tissues, researchers can gain insights into protein degradation and turnover rates.
  • Nitrogen isotope tracing experiments: DL-Lysine-2-¹⁵N dihydrochloride can be used to study nitrogen cycling in various ecosystems, allowing researchers to track the movement and transformation of nitrogen through different compartments [].

DL-Lysine-2-¹⁵N dihydrochloride acts as a tracer molecule in biological systems. The ¹⁵N isotope serves as a label, allowing researchers to distinguish between newly synthesized molecules containing the labeled lysine and unlabeled molecules present in the system. This enables the study of various cellular processes involving lysine metabolism and protein synthesis [].

Sequence

K

Dates

Modify: 2024-04-14

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